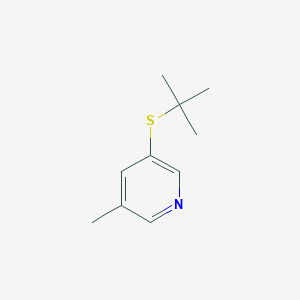
3-tert-butylsulfanyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butylsulfanyl-5-methylpyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is a derivative of 3-picoline, where a tert-butylthio group is attached to the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-tert-butylsulfanyl-5-methylpyridine typically involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydrogen atom at the fifth position of the pyridine ring is replaced by the tert-butylthio group. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, often using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Picoline.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-tert-butylsulfanyl-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline, 5-(tert-butylthio)-: A positional isomer with the tert-butylthio group at the second position.
4-Picoline, 5-(tert-butylthio)-: Another positional isomer with the tert-butylthio group at the fourth position.
Comparison:
Uniqueness: 3-tert-butylsulfanyl-5-methylpyridine is unique due to the specific positioning of the tert-butylthio group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Reactivity: The position of the tert-butylthio group affects the compound’s reactivity in substitution and oxidation reactions, making it distinct from other isomers.
Applications: The specific structure of this compound allows for unique applications in chemical synthesis and potential biological activities that may not be observed with other isomers.
Propriétés
Numéro CAS |
18794-47-3 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
SMILES canonique |
CC1=CC(=CN=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















